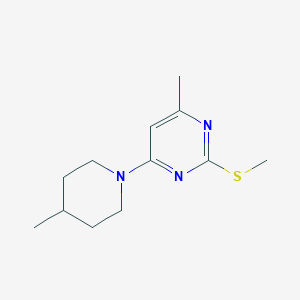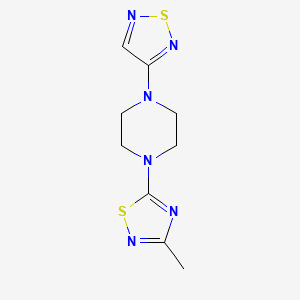
1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CTTP) is an organosulfur compound that has been studied for its potential biological and medicinal applications. CTTP has been found to possess a variety of biological activities and has been studied for its potential use as an anti-cancer, anti-inflammatory and anti-bacterial agent. CTTP has been found to have a wide range of biochemical and physiological effects on cells and organisms.
科学的研究の応用
1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine has been studied for its potential use in the treatment of a variety of diseases and conditions. It has been found to possess anti-cancer, anti-inflammatory and anti-bacterial properties. This compound has been studied for its potential use in the treatment of cancer, inflammation, bacterial infections and other diseases. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease and Huntington’s disease.
作用機序
The exact mechanism of action of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine is not yet fully understood. However, it is believed that this compound acts by binding to and inhibiting the activity of certain enzymes and proteins involved in the regulation of cell growth and proliferation. It is also believed that this compound may act by modulating the activity of certain signaling pathways involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on cells and organisms. It has been found to inhibit the activity of certain enzymes and proteins involved in the regulation of cell growth and proliferation. It has also been found to modulate the activity of certain signaling pathways involved in the regulation of cell growth and proliferation. In addition, this compound has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
実験室実験の利点と制限
The use of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine in laboratory experiments has several advantages. This compound is relatively easy to synthesize and is available in a variety of forms. Furthermore, this compound has been found to have a variety of biological activities and has been studied for its potential use in the treatment of a variety of diseases and conditions. However, there are also some limitations to its use in laboratory experiments. This compound is an organosulfur compound and can be toxic to cells and organisms when used in large concentrations. Furthermore, the exact mechanism of action of this compound is not yet fully understood and thus its use in laboratory experiments should be done with caution.
将来の方向性
There are a variety of future directions for the research and development of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine. One of the main areas of research is the investigation of the exact mechanism of action of this compound. This could lead to a better understanding of the biochemical and physiological effects of this compound and could lead to the development of more effective treatments for a variety of diseases and conditions. In addition, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for its production. Furthermore, further research into the potential applications of this compound could lead to the development of new and innovative treatments for a variety of diseases and conditions. Finally, further research into the toxicity of this compound could lead to the development of safer and more effective treatments.
合成法
1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine can be synthesized through a variety of methods. The most common method is the use of a Friedel-Crafts acylation reaction. This involves the reaction of a substituted aromatic ring with an acyl chloride in the presence of an aluminium chloride catalyst. The resulting product is then treated with a thiourea reagent to form the desired product. Other methods for the synthesis of this compound include the use of a Wittig reaction and the use of a Grignard reagent.
特性
IUPAC Name |
3-cyclopropyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6S2/c1-2-8(1)10-13-11(18-15-10)17-5-3-16(4-6-17)9-7-12-19-14-9/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXWCOVDUDPIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CCN(CC3)C4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-2-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437095.png)
![2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B6437099.png)
![2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B6437106.png)
![2,6-dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6437111.png)
![3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6437115.png)
![2-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437127.png)
![4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine](/img/structure/B6437133.png)
![6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6437143.png)
![2-[(oxetan-2-yl)methoxy]-1,3-thiazole](/img/structure/B6437150.png)
![2,4-dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine](/img/structure/B6437151.png)
![4-methyl-2-(methylsulfanyl)-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6437157.png)
![4-methyl-2-(methylsulfanyl)-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6437162.png)

